molecular formula C21H27N3O3 B2730283 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide CAS No. 1049438-01-8

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2730283
CAS No.: 1049438-01-8
M. Wt: 369.465
InChI Key: SOGBPRTYHJCLLP-UHFFFAOYSA-N
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Description

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the piperazine ring in the structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives

Scientific Research Applications

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide has numerous scientific research applications. It is used in medicinal chemistry for developing acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s . Additionally, it serves as a ligand for alpha1-adrenergic receptors, making it valuable in cardiovascular research . The compound’s ability to interact with various molecular targets also makes it a potential candidate for drug development in oncology and other therapeutic areas.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as acetylcholinesterase and alpha1-adrenergic receptors. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in the brain, improving cognitive function in neurodegenerative diseases . Its binding to alpha1-adrenergic receptors modulates vascular tone and blood pressure, providing therapeutic benefits in cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other piperazine derivatives such as trazodone, naftopidil, and urapidil . These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications.

Uniqueness: N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide is unique due to its dual activity as an acetylcholinesterase inhibitor and alpha1-adrenergic receptor ligand. This dual functionality enhances its therapeutic potential, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-26-19-9-7-18(8-10-19)24-15-13-23(14-16-24)12-11-22-21(25)17-27-20-5-3-2-4-6-20/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGBPRTYHJCLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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